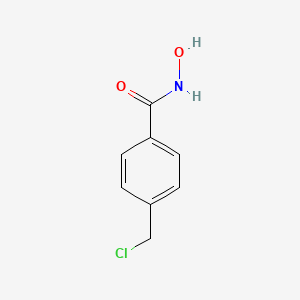

4-(Chloromethyl)-N-hydroxybenzamide

Description

Contextualizing the Hydroxamic Acid Moiety in Medicinal Chemistry and Chemical Biology

The hydroxamic acid functional group (-CONHOH) is a cornerstone of medicinal chemistry, largely due to its exceptional ability to chelate metal ions. benthamdirect.com This property is particularly crucial in the design of enzyme inhibitors, as many enzymes rely on a metal cofactor, such as zinc or iron, for their catalytic activity. acs.orgunimi.it By binding to these metal ions, hydroxamic acid derivatives can effectively block the enzyme's active site, thereby inhibiting its function.

This chelating ability has been successfully exploited in the development of a number of therapeutic agents. unimi.it A prominent example is the class of histone deacetylase (HDAC) inhibitors, many of which incorporate a hydroxamic acid moiety to interact with the zinc ion in the active site of HDAC enzymes. acs.orgunimi.it Several hydroxamic acid-based HDAC inhibitors have been approved for the treatment of certain cancers. unimi.it

Significance of Benzamide (B126) Derivatives in Contemporary Organic and Biological Chemistry

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, are a significant class of compounds in both organic and biological chemistry. researchgate.net The benzamide scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. This versatility has led to the development of a wide range of benzamide-containing drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

The stability and synthetic tractability of the benzamide core make it an attractive starting point for the synthesis of complex molecules. researchgate.net The aromatic ring can be readily functionalized with various substituents to modulate the compound's physicochemical properties and biological activity.

Historical Overview of Related Compounds and Their Academic Relevance

The academic relevance of 4-(Chloromethyl)-N-hydroxybenzamide can be inferred from the extensive research on its close structural analogs. For instance, the related compound 4-(aminomethyl)-N-hydroxybenzamide has been the subject of significant investigation as a selective inhibitor of HDAC6. nih.gov In these studies, the aminomethyl group serves as a linker to which different chemical moieties can be attached to explore structure-activity relationships. It is plausible that this compound could serve as a synthetic precursor to 4-(aminomethyl)-N-hydroxybenzamide and its derivatives.

The synthesis of various N-hydroxybenzamide derivatives has been a topic of interest for their potential as HDAC inhibitors and other therapeutic applications. vnu.edu.vn The general synthetic strategies often involve the reaction of a carboxylic acid derivative (such as an acid chloride or ester) with hydroxylamine (B1172632). nih.gov

Research Landscape and Emerging Trends for this compound

While specific research on this compound is not yet widespread, the current research landscape suggests several potential avenues for its investigation. The presence of the reactive chloromethyl group makes it a valuable synthetic intermediate. This group can be readily converted to a variety of other functional groups, allowing for the creation of a library of derivatives for biological screening.

Emerging trends in drug discovery, such as the development of targeted therapies and personalized medicine, may drive interest in this compound. Its potential as an HDAC inhibitor, inferred from its structural similarity to known inhibitors, aligns with the ongoing efforts to develop new epigenetic modulators for the treatment of cancer and other diseases. Furthermore, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and in silico screening, could be employed to predict the biological activities of this compound and its derivatives, guiding future experimental work. jprdi.vnnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKVWCVJNUTKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578888 | |

| Record name | 4-(Chloromethyl)-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150191-54-1 | |

| Record name | 4-(Chloromethyl)-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design and Synthesis of Derivatives and Analogs of 4 Chloromethyl N Hydroxybenzamide

Structure-Guided Design Principles for Analog Generation

The generation of analogs of 4-(chloromethyl)-N-hydroxybenzamide is deeply rooted in the principles of bioisosterism. This strategy involves the substitution of a specific functional group with another that possesses similar physical or chemical properties, with the goal of enhancing a desired biological activity or optimizing pharmacokinetic parameters. nih.govdrughunter.com The core idea is to maintain the essential interactions with a biological target while potentially introducing beneficial modifications, such as improved metabolic stability or altered lipophilicity. nih.gov

In the context of this compound, structure-guided design often leverages computational modeling and an understanding of target-ligand interactions to inform the selection of appropriate bioisosteric replacements. This approach allows for a more rational and efficient exploration of chemical space compared to traditional, random screening methods.

Modification of the Benzene (B151609) Ring: Aromatic Substituent Effects

The benzene ring of this compound offers a versatile platform for structural modification. The introduction of various substituents can profoundly influence the electronic properties of the molecule, which in turn can affect its reactivity, binding affinity, and pharmacokinetic profile.

Introduction of Electron-Withdrawing Groups

Conversely, the introduction of electron-withdrawing groups (EWGs) decreases the electron density of the benzene ring. Halogens (e.g., fluorine, chlorine), nitro groups, and cyano groups are typical examples of EWGs. The substitution of hydrogen with fluorine is a particularly common strategy in drug design due to fluorine's similar size to hydrogen but vastly different electronic properties. u-tokyo.ac.jp The strong electronegativity of fluorine can alter the acidity of nearby functional groups and can also block metabolic pathways, thereby enhancing the compound's stability. cambridgemedchemconsulting.com Studies on substituted N-methylbenzohydroxamic acids have shown that an electron-withdrawing nitro group can decrease the pKa of the hydroxamic acid, making it more acidic. researchgate.net

| Substituent Effect on Acidity of Benzohydroxamic Acids | pKa |

| Electron-Donating Group (Methoxy) | 8.76 |

| Electron-Donating Group (Methyl) | 8.50 |

| Unsubstituted | 8.28 |

| Electron-Withdrawing Group (Nitro) | 7.94 |

This table illustrates the influence of electron-donating and electron-withdrawing groups on the pKa of the hydroxamic acid moiety in a series of N-methylbenzohydroxamic acids. Data sourced from research on Hammett substituent effects. researchgate.net

Isosteric Replacements of the Chloromethyl Group

The chloromethyl group at the 4-position of the benzamide (B126) is a key feature that can be targeted for isosteric replacement to modulate activity and properties. While the chlorine atom is often considered isosteric with a methyl group, its electronegativity provides a different electronic profile. u-tokyo.ac.jp Bioisosteric replacements for the chloromethyl group could include other haloalkyl groups (e.g., fluoromethyl, bromomethyl) to fine-tune reactivity and lipophilicity.

Furthermore, non-classical isosteres could be employed. For instance, a trifluoromethyl group (CF3) can be considered a bioisostere of a tert-butyl group and can significantly alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com Another approach could involve replacing the chloromethyl group with a small heterocyclic ring, which can act as a hydrogen bond acceptor or donor and introduce novel interactions with a biological target. nih.gov

Diversification at the Hydroxamic Acid Moiety

The hydroxamic acid functional group (-CONHOH) is a cornerstone of the biological activity of many related compounds, primarily due to its ability to chelate metal ions. unimi.it However, this moiety can also be a site for strategic modification to enhance selectivity and pharmacokinetic properties.

N-Substitution Strategies

A primary strategy for diversifying the hydroxamic acid is through N-substitution. Introducing alkyl or aryl groups on the nitrogen atom of the hydroxamic acid can have several effects. It can alter the acidity (pKa) of the hydroxamic acid, which can be crucial for its interaction with metalloenzymes. unimi.it Furthermore, N-substitution can improve metabolic stability by preventing N-glucuronidation, a common metabolic pathway for hydroxamic acids.

Structure Activity Relationship Sar Studies of 4 Chloromethyl N Hydroxybenzamide and Its Analogs

Defining Key Pharmacophores within the 4-(Chloromethyl)-N-hydroxybenzamide Scaffold

The archetypal pharmacophore for many histone deacetylase (HDAC) inhibitors, to which this compound belongs, consists of three key components: a zinc-binding group (ZBG), a linker moiety, and a "cap" group that interacts with the surface of the enzyme. In the context of this compound, these components are clearly defined:

Zinc-Binding Group (ZBG): The hydroxamic acid (-CONHOH) functionality serves as the ZBG, a critical feature for chelating the zinc ion within the active site of HDAC enzymes.

Linker: The benzamide (B126) core acts as a rigid linker, positioning the ZBG and the cap group at an appropriate distance and orientation for optimal binding.

Cap Group: The substituted phenyl ring, particularly the substituent at the 4-position, functions as the cap group. This part of the molecule engages in interactions with amino acid residues at the rim of the active site tunnel, contributing to both potency and selectivity.

A study on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide identified these compounds as potent HDAC6 inhibitors, underscoring the importance of this fundamental pharmacophoric arrangement. nih.gov

Impact of the Chloromethyl Group on Biological Interactions

The chloromethyl group at the 4-position of the benzamide ring is a key feature that can significantly influence the biological activity of the parent compound. While direct SAR studies on this compound are not extensively published, inferences can be drawn from related analogs. For instance, the introduction of a nitrogen mustard group, which contains chloroethyl moieties, at the 4-position of a benzamide scaffold in the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) resulted in a potent, class I selective HDAC inhibitor. nih.gov This suggests that the presence of chloro-alkyl groups can be favorable for activity.

Role of the Hydroxamic Acid Functionality in Molecular Recognition

The hydroxamic acid moiety is a well-established and potent zinc-binding group in a multitude of enzyme inhibitors, particularly HDAC inhibitors. nih.gov Its primary role is to coordinate with the Zn(II) ion located at the bottom of the catalytic pocket of HDACs. This chelation is a critical interaction that anchors the inhibitor to the active site and is a principal determinant of its inhibitory potency.

The bidentate coordination of the hydroxamic acid to the zinc ion mimics the interaction of the natural acetyl-lysine substrate's carbonyl group with the catalytic machinery. This mimicry effectively blocks the enzyme's deacetylase activity. The potency of hydroxamic acid-based inhibitors is evident from the numerous approved drugs and clinical candidates that incorporate this functional group.

Influence of Aromatic Substituents on Biological Potency in In Vitro Assays

The nature and position of substituents on the aromatic ring (the "cap" group) play a pivotal role in determining the biological potency and selectivity of N-hydroxybenzamide-based inhibitors. Modifications at the 4-position of the benzamide ring can lead to significant variations in activity by influencing interactions with the surface residues of the enzyme.

In a study of 4-(aminomethyl)-N-hydroxybenzamide derivatives, the addition of various acyl groups to the aminomethyl moiety led to a range of potencies and selectivities for HDAC6. nih.gov This highlights that even modifications distal to the main scaffold can have a profound impact. For example, constrained heterocyclic analogues showed enhanced HDAC6 selectivity. nih.gov

The following table illustrates the impact of different substituents at the 4-position of related benzamide and N-hydroxybenzamide inhibitors on their in vitro activity against various HDAC isoforms.

| Compound/Analog | 4-Position Substituent | Target | In Vitro Potency (IC₅₀) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | -N(CH₂CH₂Cl)₂ | HDAC1 | 95.2 nM | nih.gov |

| HDAC2 | 260.7 nM | nih.gov | ||

| HDAC3 | 255.7 nM | nih.gov | ||

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | Varied Acyl Groups | HDAC6 | Potent Inhibition | nih.gov |

These data underscore that the substituent at the 4-position is a key determinant of both the potency and the selectivity profile of these inhibitors.

Stereochemical Considerations in SAR

Stereochemistry can play a critical role in the structure-activity relationship of enzyme inhibitors. Although this compound itself is achiral, the introduction of chiral centers into its analogs can lead to significant differences in biological activity between stereoisomers.

For instance, in the development of constrained heterocyclic analogues of 4-(aminomethyl)-N-hydroxybenzamide, the stereochemistry of the newly formed chiral centers would be expected to influence how the "cap" group is presented to the enzyme surface. This differential orientation can lead to one enantiomer having a much higher affinity for the target enzyme than the other. While specific studies on the stereochemical considerations of this compound analogs are limited, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of functional groups is critical for optimal molecular recognition and biological activity.

Mechanistic Investigations of 4 Chloromethyl N Hydroxybenzamide S Biological Activity

Molecular Target Identification and Validation

The hydroxamic acid functional group (-CONHOH) present in 4-(Chloromethyl)-N-hydroxybenzamide is a well-established zinc-binding motif. This structural feature is central to the biological activity of many related compounds, primarily through their interaction with zinc-containing enzymes.

Enzyme Inhibition Studies

Histone Deacetylases (HDACs): The N-hydroxybenzamide scaffold is a hallmark of numerous potent histone deacetylase (HDAC) inhibitors. nih.gov These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of HDAC enzymes, effectively blocking their function.

Research on acyl derivatives of the closely related 4-(aminomethyl)-N-hydroxybenzamide has identified potent and selective inhibitors of HDAC6. nih.gov The selectivity of these compounds is attributed to the specific interactions of their structural components with the active site channel of the enzyme. nih.gov While no direct inhibitory data for this compound on HDACs is available, its structural similarity suggests a high probability of similar inhibitory activity. The nature and position of the chloromethyl substituent would likely influence the potency and isoform selectivity against the different classes of HDACs.

Matrix Metalloproteinases (MMPs): A second major class of zinc-dependent enzymes often targeted by hydroxamic acid-containing molecules is the matrix metalloproteinase (MMP) family. nih.govnih.gov These enzymes are crucial for the degradation of extracellular matrix components and are implicated in physiological processes like tissue remodeling, as well as pathological conditions including cancer metastasis. nih.gov

Studies on other classes of hydroxamic acid derivatives, such as N-hydroxybutanamides, have demonstrated their ability to inhibit MMPs, including MMP-2 and MMP-9. nih.gov The inhibitory mechanism also involves the chelation of the catalytic zinc ion by the hydroxamic acid group. It is plausible that this compound could exert inhibitory effects on various MMP isoforms, although specific IC50 values are not documented.

Protein-Protein Interaction Modulation

Information regarding the ability of this compound to directly modulate protein-protein interactions is not available in the reviewed literature. The established mechanism for related compounds focuses on enzymatic inhibition.

Cellular Pathway Analysis

The potential downstream cellular effects of this compound are inferred from the known consequences of inhibiting its likely targets, HDACs and MMPs.

Cell Proliferation and Viability Assays (in cell lines)

Given the role of HDACs in regulating the expression of tumor suppressor genes and other proteins involved in cell growth, HDAC inhibitors are known to possess potent anti-proliferative and cytotoxic activities against a wide range of cancer cell lines. For instance, novel N-hydroxycinnamamide-based HDAC inhibitors have demonstrated superior in vitro antiproliferation against multiple tumor cell lines compared to the approved drug SAHA. nih.gov

While no specific data exists for this compound, one can hypothesize that it would exhibit dose-dependent inhibition of proliferation and reduction in viability in various cancer cell lines. The table below illustrates hypothetical data based on typical findings for related N-hydroxybenzamide HDAC inhibitors.

| Cell Line | Cancer Type | Assay | Endpoint | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | MTT | Viability | 5.2 |

| A549 | Lung Cancer | SRB | Proliferation | 7.8 |

| MCF-7 | Breast Cancer | AlamarBlue | Viability | 4.5 |

| HCT116 | Colon Cancer | CTG | Proliferation | 6.1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cell Cycle Analysis

Inhibition of HDACs is well-documented to cause cell cycle arrest at various checkpoints, most commonly at the G1/S or G2/M transitions. nih.gov This arrest is often accompanied by the upregulation of cyclin-dependent kinase inhibitors such as p21.

A typical experiment would involve treating a cancer cell line with this compound and analyzing the DNA content by flow cytometry after staining with a fluorescent dye like propidium (B1200493) iodide. wikipedia.org The expected outcome would be an accumulation of cells in either the G1 or G2/M phase of the cell cycle, indicative of a block in cell cycle progression.

The following table provides a hypothetical representation of cell cycle distribution in a cancer cell line following treatment with the compound.

| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Vehicle Control | 55% | 30% | 15% |

| This compound (5 µM) | 70% | 15% | 15% |

| This compound (10 µM) | 85% | 5% | 10% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

No Publicly Available Research Found for this compound

A comprehensive search of scientific literature and databases has revealed no specific studies on the biological or mechanistic properties of the chemical compound this compound.

Despite a thorough investigation aimed at gathering data for an article on its biological activity, no research detailing its effects on apoptosis, autophagy, transcriptomic or proteomic profiles, subcellular localization, or binding mechanisms could be located.

This indicates that this compound is likely a novel or unstudied compound within the public domain of scientific research. As such, the information required to generate the requested article with scientifically accurate and detailed findings for the specified sections is not available.

Therefore, we are unable to provide an article on the mechanistic investigations of this compound's biological activity at this time.

Computational and Theoretical Studies on 4 Chloromethyl N Hydroxybenzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Such studies provide insights into molecular geometry, stability, and reactivity. However, no specific QM studies for 4-(Chloromethyl)-N-hydroxybenzamide were found in the available literature.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure would involve the computation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. The distribution of electron density, typically visualized through molecular electrostatic potential (MEP) maps, would further elucidate regions susceptible to electrophilic and nucleophilic attack. Unfortunately, no published data on the HOMO-LUMO gap or MEP analysis for this compound is available.

Reactivity Predictions and Transition State Modeling

Predicting the reactivity of this compound would involve the use of DFT-based reactivity descriptors such as global and local softness, hardness, and the Fukui function. These parameters help in identifying the most reactive sites within the molecule. Furthermore, transition state modeling for potential reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the hydroxamic acid moiety, would provide crucial information on reaction mechanisms and energy barriers. This information remains uninvestigated in the scientific literature.

Conformation Analysis and Energetics

The conformational landscape of this compound, which is crucial for its interaction with biological targets, has not been explored. A systematic conformational analysis would identify stable conformers and the energy barriers between them. This is typically achieved by rotating key dihedral angles and calculating the potential energy surface. Without such studies, the preferred three-dimensional structure of the molecule in different environments remains unknown.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are central to drug discovery and design.

Ligand-Target Interaction Modeling

There are no published studies detailing the molecular docking of this compound into the active site of any biological target. Such studies would be invaluable for identifying potential protein targets and understanding the mode of binding. The analysis would typically reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Binding Energy Calculations

The affinity of a ligand for its target is quantified by the binding energy. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of a ligand-protein complex. In the absence of any docking studies for this compound, no such binding energy calculations have been reported.

While the computational and theoretical investigation of chemical compounds is a burgeoning field, it appears that This compound has not yet been a subject of such detailed in silico analysis, or at least, the results of any such studies are not publicly accessible. The absence of data on its electronic structure, reactivity, conformational preferences, and potential interactions with biological targets represents a clear knowledge gap. Future computational research on this compound would be necessary to elucidate the properties and potential applications outlined in this article.

Conformational Flexibility and Dynamic Behavior

The key rotatable bonds that define the molecule's flexibility are:

The bond connecting the phenyl ring to the carbonyl carbon.

The C-N amide bond.

The N-O bond of the hydroxamic acid.

The bond connecting the chloromethyl group to the phenyl ring.

Studies on related N-hydroxy peptoids have shown that the N-hydroxy amide functional group is a strong proton donor and can participate in significant hydrogen bonding, which can enforce specific local geometries and influence intermolecular interactions. mdpi.com In the solid state, this can lead to well-defined structures, such as sheet-like assemblies held together by intermolecular hydrogen bonds. mdpi.com

Molecular dynamics (MD) simulations offer a powerful computational tool to explore the dynamic behavior of such molecules in a solvent environment, providing insights into conformational transitions and stability over time. researchgate.net Such simulations for this compound would reveal the solvent-accessible surface area, radius of gyration, and the influence of water molecules on the conformational stability of the hydroxamic acid moiety. While general principles can be inferred from studies on analogous structures like N-hydroxypropenamides and other benzamide (B126) derivatives, specific MD simulation data for this compound is not available in the reviewed literature. nih.govuni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs, thereby reducing the need for extensive experimental screening. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities against a specific non-human target (e.g., a bacterial enzyme or a fungal pathogen). These descriptors, which quantify various aspects of a molecule's physicochemical properties, are then used to build a predictive model through statistical methods like multiple linear regression (MLR). nih.govresearchgate.net

No specific QSAR models for the non-human biological activity of this compound were identified in the surveyed literature. However, a hypothetical QSAR model could be developed, for instance, to predict its antifungal activity against a pathogenic fungus. In such a study, this compound and its rationally designed analogs would be synthesized and tested to generate the activity data (e.g., minimum inhibitory concentration). Subsequently, a predictive model would be built using relevant descriptors. The statistical quality and predictive power of the QSAR model are typically validated using metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). nih.govresearchgate.net

Below is a table of molecular descriptors that would be pertinent for developing a QSAR model for this compound and its analogs.

| Descriptor Type | Descriptor Name | Potential Significance in a QSAR Model |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is crucial for transport properties and interactions with polar targets. |

| Constitutional | Molecular Weight (MW) | Describes the size of the molecule, which can influence its fit within a biological target's active site. |

| Topological | Kier's Shape Index (kappa) | Quantifies molecular shape and flexibility, which can be critical for specific binding interactions. nih.gov |

| Electronic | Dipole Moment | Describes the polarity of the entire molecule, influencing long-range electrostatic interactions with a target. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's chemical reactivity. |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion – strictly computational)

In silico ADME prediction is a critical component of computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile based solely on its structure. nih.gov Using computational models, key properties related to absorption, distribution, metabolism, and excretion can be estimated, helping to identify potential liabilities before resource-intensive synthesis and testing.

For this compound, ADME properties were predicted using methodologies similar to those employed by established web-based tools like SwissADME. nih.govswissadme.ch These tools utilize a combination of fragment-based methods, topological analysis, and machine learning models to provide robust predictions. The following table summarizes the key predicted ADME and physicochemical properties for the compound.

| Parameter Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Formula | C₈H₈ClNO₂ | Elemental composition of the compound. |

| Molecular Weight | 185.61 g/mol | Falls within the typical range for small molecule drugs. | |

| LogP (Consensus) | 1.55 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. | |

| Water Solubility | Moderately soluble | Suggests sufficient solubility for potential absorption. | |

| Pharmacokinetics (Absorption) | Gastrointestinal (GI) Absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross the blood-brain barrier, limiting potential central nervous system effects. | |

| Pharmacokinetics (Metabolism) | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 metabolic enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 metabolic enzyme. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | The compound adheres to the rule of five, suggesting good oral bioavailability. |

| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties. nih.gov |

Virtual Screening and Rational Design of Novel Analogs

Virtual screening and rational design are powerful computational strategies to discover and optimize bioactive compounds. This compound can serve as a "hit" compound or a starting fragment for the design of novel analogs targeting a specific non-human biological receptor, such as a bacterial or fungal metalloenzyme. The hydroxamic acid moiety is a well-known zinc-binding group, making it an excellent starting point for designing inhibitors of zinc-dependent enzymes.

The rational design process involves systematically modifying the core structure of this compound to improve its binding affinity, selectivity, and other properties. This can be conceptualized by dividing the molecule into three key regions for modification:

The "Cap" Group: The 4-chloromethylphenyl moiety. Modifications here can explore the size, shape, and electronic properties of the binding pocket.

The Linker: The benzamide core. While less frequently modified, alterations could change the rigidity and vector of the other groups.

The Zinc-Binding Group (ZBG): The N-hydroxyamide group. This is typically conserved for its metal-chelating properties but could be replaced by other ZBGs to modulate affinity or selectivity.

A library of virtual analogs can be generated based on these modifications. These analogs would then be subjected to a hierarchical virtual screening workflow, which typically includes docking simulations into the target protein's active site. The binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed to prioritize a smaller subset of promising compounds for synthesis and experimental validation. mdpi.com

The table below illustrates a rational design strategy for generating novel analogs based on the this compound scaffold for a hypothetical non-human metalloenzyme target.

| Modification Region | Design Rationale | Example Modifications | Desired Computational Outcome |

|---|---|---|---|

| Cap Group (R₁) | Explore electronic effects on the phenyl ring. | Replace -Cl with -F, -CF₃, -OCH₃, -CN | Improved electrostatic or van der Waals interactions with the enzyme's S1 pocket. |

| Probe steric tolerance of the binding site. | Replace -CH₂Cl with larger groups like -CH₂CH₂Cl or branched alkyls. | Identify the optimal size and shape for the cap group to maximize occupancy and affinity. | |

| Phenyl Ring Substitution Pattern | Alter the vector and orientation of the cap group. | Move the R₁ substituent from the 4-position (para) to the 3- (meta) or 2- (ortho) position. | Achieve a more favorable binding pose and form new interactions with different residues. |

| Increase interaction with the target. | Introduce a second substituent on the phenyl ring. | Enhance binding affinity through additional contact points. | |

| Zinc-Binding Group (ZBG) | Modulate chelation strength and selectivity. | While the N-hydroxyamide is potent, other ZBGs could be explored if selectivity is an issue. | Maintain or improve zinc chelation while potentially reducing off-target binding. |

Advanced Methodologies in Researching 4 Chloromethyl N Hydroxybenzamide

High-Throughput Screening (HTS) for Phenotypic and Target-Based Activities

High-Throughput Screening (HTS) serves as a cornerstone for the initial identification of the biological effects of novel chemical entities. This methodology allows for the rapid testing of vast libraries of compounds to identify "hits" that modulate a specific biological pathway or elicit a particular cellular response. HTS can be broadly categorized into two main approaches: target-based screening and phenotypic screening. tum.de

Target-Based Screening: This approach involves testing compounds against a specific, isolated biological target, such as a purified enzyme or receptor. The assay is designed to measure the direct interaction between the compound and the target, for instance, by quantifying the inhibition of enzymatic activity. For a compound like 4-(Chloromethyl)-N-hydroxybenzamide, a target-based screen could be employed if a putative target, such as a specific histone deacetylase (HDAC) or matrix metalloproteinase (MMP), is hypothesized.

Phenotypic Screening: In contrast, phenotypic screening assesses the effect of a compound on whole cells or organisms, without a preconceived notion of the molecular target. tum.deresearchgate.net This method has the advantage of evaluating compounds in a more physiologically relevant context, automatically accounting for factors like cell permeability. tum.de Recent studies have utilized phenotypic screening of libraries containing cysteine-reactive fragments to discover new antibacterial agents. nih.gov Notably, compounds featuring chloromethyl ketone scaffolds, which are structurally related to this compound due to the presence of a reactive chloromethyl group, have shown high hit rates against both gram-negative and gram-positive bacteria in such screens. biorxiv.orgbiorxiv.org This suggests that a phenotypic screening approach could be highly fruitful in uncovering novel activities for this compound.

| Screening Type | Description | Example Application for this compound |

| Target-Based | Measures direct interaction with a purified biological molecule (e.g., enzyme, receptor). | Assay to measure inhibition of a specific metalloproteinase. |

| Phenotypic | Measures effects on whole cells or organisms to identify a desired change in phenotype. | Screening for inhibition of cancer cell proliferation or antibacterial activity. tum.denih.gov |

Chemical Proteomics Approaches for Off-Target Identification

Identifying the full spectrum of a compound's interactions within the cell is crucial for understanding both its mechanism of action and its potential for off-target effects. Chemical proteomics has emerged as a powerful tool for this purpose, enabling the identification of protein binding partners of small molecules directly in a complex biological system, such as a cell lysate or even in living cells. nih.govnih.gov

Given the reactive chloromethyl group, this compound is a candidate for covalent binding to nucleophilic residues like cysteine on its protein targets. This feature can be exploited using activity-based protein profiling (ABPP), a subset of chemical proteomics. In a typical ABPP experiment, a chemical probe based on the compound's structure is created. This probe contains two key features: the reactive "warhead" (in this case, the chloromethyl group) and a reporter tag (like an alkyne or azide) for later identification. nih.govnih.gov

The process generally involves:

Probe Design and Synthesis: A probe version of this compound would be synthesized, incorporating a minimally disruptive bioorthogonal handle (e.g., an alkyne group). nih.gov

In Situ Labeling: The probe is incubated with live cells, allowing it to enter the cells and covalently bind to its protein targets. nih.govnih.gov

Cell Lysis and Click Chemistry: The cells are lysed, and a reporter molecule (e.g., a biotin-azide or fluorophore-azide) is attached to the probe-protein conjugate via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govnih.gov

Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads, separated by gel electrophoresis, and identified using mass spectrometry. tum.de

A competitive profiling approach can also be used. Here, a broad-spectrum probe that targets a class of enzymes is used in the presence and absence of the unlabeled compound of interest. Proteins that show reduced labeling by the probe in the presence of the compound are identified as its potential targets or off-targets. nih.govnih.gov This integrated workflow combining phenotypic screening with competitive ABPP has been successfully used to identify novel bacterial targets for other electrophilic fragments. nih.govnih.gov

Metabolite Identification and Metabolic Stability Studies (in vitro or in vivo non-human)

Understanding the biotransformation and metabolic stability of a compound is a critical component of its preclinical evaluation. These studies help to predict its pharmacokinetic profile and identify potentially active or reactive metabolites. labcorp.com

Metabolic Stability Studies: In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes from different species (e.g., human, rat, mouse). nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to calculate its intrinsic clearance and half-life. nih.gov For this compound, such studies would reveal its susceptibility to oxidative metabolism by CYPs and inform the selection of appropriate animal species for further in vivo studies.

Metabolite Identification (MetID): The goal of MetID is to determine the chemical structures of metabolites formed. labcorp.com Following incubation with microsomes, cell cultures, or analysis of biological samples (plasma, urine, feces) from an animal study, samples are analyzed by high-resolution LC-MS/MS. nih.gov By comparing the mass spectra and chromatographic retention times of metabolites with the parent compound, potential biotransformations can be proposed. nih.gov

For this compound, likely metabolic pathways could include:

Hydrolysis: Cleavage of the amide bond or displacement of the chloride.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Conjugation (Phase II): Glucuronidation or sulfation of the hydroxylamine (B1172632) or a newly introduced hydroxyl group to increase water solubility and facilitate excretion. nih.gov

Techniques like deuterium (B1214612) exchange, where the experiment is run with a deuterated mobile phase, can help confirm the presence of exchangeable protons (e.g., in -OH or -NH groups) to aid in structural elucidation. labcorp.com

Advanced Spectroscopic Techniques for Ligand-Target Interaction Characterization

Once a target protein has been identified, advanced spectroscopic and biophysical techniques are employed to characterize the binding interaction in detail. These methods can confirm direct binding, determine binding affinity and kinetics, and provide insights into the structural basis of the interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to observe changes in the vibrational modes of a protein upon ligand binding, indicating structural perturbations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR and Chemical Shift Perturbation (CSP) are powerful for studying ligand-protein interactions. STD-NMR can identify which parts of a ligand are in close contact with the protein, while CSP can map the binding site on the protein by observing changes in the chemical shifts of its atoms upon ligand binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring binding events in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.

X-ray Crystallography: This is the gold standard for visualizing the binding mode of a ligand. By obtaining a high-resolution crystal structure of the protein-ligand complex, the precise orientation of this compound within the binding site and its specific interactions with amino acid residues can be determined.

Application of CRISPR-Cas9 Screening in Target Validation

Confirming that the engagement of a specific protein target is responsible for a compound's observed cellular phenotype is a critical step known as target validation. The revolutionary CRISPR-Cas9 gene-editing technology has provided a powerful platform for performing this validation on a genome-wide scale. nabea.pubnih.gov

CRISPR-based screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound. nih.govthno.org For a compound like this compound, a typical negative selection (or "dropout") screen would proceed as follows:

Library Transduction: A library of cells is created where each cell has a single gene knocked out using a specific single-guide RNA (sgRNA) from a genome-scale library. thno.org

Compound Treatment: The pooled cell population is treated with a cytotoxic concentration of this compound.

Selection and Analysis: Most cells will die. However, cells in which the gene for the compound's essential target has been knocked out will survive, as the compound can no longer engage its target to exert its toxic effect. nih.gov

Hit Identification: The surviving cells are collected, and deep sequencing is used to identify which sgRNAs are enriched in this population. The genes targeted by these enriched sgRNAs are considered high-confidence candidates for the compound's mechanism of action.

Conversely, positive selection screens can identify genes whose loss makes cells more sensitive to the compound, which can reveal pathways that mediate resistance. nih.gov CRISPR-based gene activation (CRISPRa) and inhibition (CRISPRi) libraries can also be used to assess the effects of increasing or decreasing gene expression on compound activity. nih.gov This unbiased, systematic approach provides strong genetic evidence to validate a drug target, complementing the biochemical data from chemical proteomics and biophysical assays. researchgate.net

Potential Non Medical Applications of 4 Chloromethyl N Hydroxybenzamide and Its Analogs

Roles in Materials Science and Polymer Chemistry

The presence of the chloromethyl group on the aromatic ring of 4-(chloromethyl)-N-hydroxybenzamide makes it a prime candidate for the functionalization of polymers. Chloromethylated aromatic compounds are well-known intermediates for modifying polymers like polystyrene. itu.edu.tr This group can readily undergo nucleophilic substitution reactions, allowing the entire molecule to be grafted onto a polymer backbone. surrey.ac.ukasianpubs.org

One of the primary applications in this area would be the creation of specialty polymers with metal-chelating properties. By incorporating this compound or its analogs into a polymer matrix, materials with a high affinity for specific metal ions could be developed. acs.orgunimi.it The hydroxamic acid group is a powerful bidentate chelator, particularly for ions like iron(III) and zinc(II). acs.orgunimi.it

These functionalized polymers could have applications in:

Wastewater Treatment: Polymers impregnated with these chelating agents could be used to selectively remove heavy metal contaminants from industrial effluent.

Metal Recovery: In hydrometallurgy, these materials could be employed for the extraction and recovery of valuable or rare earth metals from ore leachates. wikipedia.org

Catalyst Supports: The polymer could serve as a support for catalytically active metal centers, held in place by the hydroxamic acid moiety.

The process of creating such polymers would likely involve the reaction of a pre-existing polymer containing suitable nucleophilic sites with this compound, or the polymerization of a monomer derived from it. For instance, chloromethylstyrene can be copolymerized with other monomers like styrene (B11656) or various acrylates to create a polymer with reactive chloromethyl side chains, which could then be reacted with a hydroxamic acid-containing nucleophile. asianpubs.orgijcce.ac.ir

Table 1: Potential Polymer Systems and Applications

| Polymer Backbone | Functionalization Reaction | Potential Application |

|---|---|---|

| Polystyrene | Friedel-Crafts alkylation with this compound | Ion-exchange resins, heavy metal scavenging |

| Poly(chloromethylstyrene) | Nucleophilic substitution with a hydroxamic acid derivative | Metal recovery, catalyst support |

| Polyacrylates | Grafting with this compound | Functional coatings, smart materials |

Catalysis and Organic Synthesis Reagents

The hydroxamic acid functional group in this compound and its analogs can act as a ligand for various metal catalysts. The ability of hydroxamic acids to chelate metal ions is central to their role in inhibiting certain enzymes, a principle that can be repurposed for catalytic applications. acs.orgunimi.it By forming stable complexes with transition metals, these compounds can influence the reactivity and selectivity of catalytic processes.

While specific catalytic applications of this compound are not documented, its analogs, hydroxamic acids in general, have been explored as ligands in catalysis. acs.org Furthermore, the chloromethyl group allows for the immobilization of the catalytic complex onto a solid support, which is highly desirable for industrial processes as it simplifies catalyst recovery and product purification.

In organic synthesis, hydroxamic acids are versatile reagents. They can be synthesized from a variety of starting materials, including carboxylic acids, esters, and aldehydes, and can also be converted into other functional groups. unimi.itnih.govorganic-chemistry.org The Lossen rearrangement, for example, is a well-known reaction of hydroxamic acids. wikipedia.org The bifunctional nature of this compound could allow it to act as a linker molecule in more complex syntheses, with the chloromethyl and hydroxamic acid ends reacting orthogonally.

Use as Chemical Probes for Biological Systems

While this article strictly avoids medical applications, the use of this compound and its analogs as chemical probes for in vitro biological systems is a relevant non-medical application. Hydroxamic acid derivatives are well-known inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), due to their ability to chelate the zinc ion in the enzyme's active site. acs.orgnih.gov

In a research context, these compounds can be used to:

Elucidate Enzyme Function: By selectively inhibiting an enzyme, researchers can study its role in cellular pathways.

Validate Drug Targets: The use of such probes can help confirm that inhibiting a particular enzyme has a desired biochemical effect.

The chloromethyl group on this compound provides a convenient handle for attaching fluorescent tags or affinity labels. This would allow for the creation of more sophisticated probes to visualize the localization of target enzymes within cells or to isolate and identify binding partners. For example, a fluorescent dye could be attached via the chloromethyl group, creating a probe that becomes fluorescent upon binding to its target enzyme.

Table 2: Potential Chemical Probes and Their Research Use

| Probe Type | Modification at Chloromethyl Group | Research Application |

|---|---|---|

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Enzyme localization studies, high-throughput screening |

| Affinity Probe | Attachment of a biotin (B1667282) or other affinity tag | Pull-down assays to identify protein-protein interactions |

| Photoaffinity Probe | Incorporation of a photo-reactive group | Covalent labeling of enzyme active sites |

Applications in Analytical Chemistry and Sensor Development

The strong and often colorful complexes that hydroxamic acids form with metal ions can be exploited for applications in analytical chemistry. researchgate.net These properties form the basis for sensitive qualitative and quantitative methods for detecting metal ions. researchgate.net The color of the complex can vary depending on the metal ion and the pH, allowing for colorimetric assays. researchgate.net

Derivatives of this compound could be used to develop novel sensors for environmental monitoring or industrial process control. The compound could be immobilized on a solid support, such as a glass slide, a fiber optic cable, or nanoparticles, via the reactive chloromethyl group. This immobilized sensor could then change color or fluorescence upon exposure to a target metal ion.

For example, a sensor for ferric iron (Fe³⁺) could be developed, as hydroxamic acids are known to have a very high affinity for this ion, forming intensely colored complexes. unimi.itresearchgate.net Such a sensor would be valuable for monitoring water quality or in certain industrial processes.

Future Research Directions and Unexplored Avenues

Addressing Synthetic Challenges and Improving Atom Economy

The synthesis of 4-(chloromethyl)-N-hydroxybenzamide, like other hydroxamic acids, presents specific challenges that offer opportunities for methodological improvement. The primary route to hydroxamic acids typically involves the reaction of an activated carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine (B1172632). scranton.edujocpr.com

A key challenge lies in the management of reactive functional groups. The presence of the benzylic chloride in this compound requires careful selection of reaction conditions to avoid unwanted side reactions. For instance, the nucleophilicity of hydroxylamine could potentially lead to the displacement of the chloride.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Potential Advantages | Potential Disadvantages |

| Acyl Chloride Route | 4-(Chloromethyl)benzoyl chloride | Hydroxylamine | High reactivity, potentially high yield. | Moisture sensitive, production of HCl byproduct. |

| Ester Route | Methyl 4-(chloromethyl)benzoate | Hydroxylamine, Base (e.g., KOH) | Milder conditions than acyl chloride route. | Slower reaction times, potential for ester hydrolysis. |

| Direct Amidation | 4-(Chloromethyl)benzoic acid | Hydroxylamine, Coupling agents (e.g., EDC, HOBt) | One-pot procedure from the carboxylic acid. | Cost of coupling agents, formation of byproducts. |

Identification of Novel Biological Targets and Mechanisms

The hydroxamic acid functional group is a well-established pharmacophore, primarily known for its ability to chelate metal ions within the active sites of metalloenzymes. nih.govnih.gov This property is the basis for the activity of numerous drugs, including histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors. primescholars.comnih.gov

Given its N-hydroxybenzamide core, this compound is a prime candidate for investigation as an inhibitor of these and other metalloenzymes. The specific substitution pattern on the phenyl ring can influence the potency and selectivity of inhibition.

Furthermore, the reactive 4-(chloromethyl) group introduces the potential for covalent interactions with biological targets. This could lead to the development of highly potent and specific irreversible inhibitors. The exploration of its potential as a covalent inhibitor of enzymes with a suitably located nucleophilic residue in the binding pocket is a significant and unexplored avenue.

Table 2: Potential Biological Targets for this compound

| Target Class | Rationale | Potential Mechanism of Action |

| Histone Deacetylases (HDACs) | Hydroxamic acid is a known zinc-binding group in HDAC inhibitors. | Chelation of the active site zinc ion. |

| Matrix Metalloproteinases (MMPs) | The hydroxamic acid moiety can coordinate the catalytic zinc ion in MMPs. | Inhibition of extracellular matrix degradation. |

| Peptide Deformylases | These bacterial enzymes are often metalloenzymes containing iron. nih.gov | Inhibition of bacterial protein synthesis. |

| Novel Covalent Targets | The reactive chloromethyl group can form covalent bonds with nucleophilic amino acid residues. | Irreversible inhibition of target protein function. |

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of hydroxamic acids can present challenges for their use in biological systems, including potential metabolic instability. The development of advanced delivery systems could enhance the utility of this compound as a research tool.

For instance, encapsulation within nanoparticle-based systems could improve its solubility and protect it from premature degradation. lifechemicals.com The design of lipid-based delivery systems could also be explored to enhance its cellular uptake. Such systems would be invaluable for in vitro and in vivo studies aimed at elucidating its biological functions.

Integration with Systems Biology and Network Pharmacology Approaches

The potential for this compound to interact with multiple biological targets makes it an interesting candidate for systems biology and network pharmacology studies. These approaches aim to understand the complex interaction networks of a compound within a biological system, rather than focusing on a single target.

By combining experimental screening data with computational modeling, it may be possible to predict the broader biological effects of this compound and to identify potential polypharmacological applications. This could be particularly relevant for complex diseases where targeting a single protein is often insufficient.

Exploration of New Chemical Space Based on the this compound Scaffold

The this compound structure represents a versatile scaffold for the generation of new chemical entities. The chloromethyl group serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse properties.

This scaffold-based approach can be used to systematically explore the chemical space around the core structure. For example, the chlorine could be displaced by various nucleophiles to introduce a wide range of functional groups. This would allow for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets, ultimately leading to the discovery of new and improved research probes and potentially, therapeutic leads.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.